1-Methylpiperidin-4-one oxime is an organic compound with the molecular formula C7H14N2O. It belongs to the class of compounds known as oximes, characterized by the presence of a C=N-OH group. This compound serves as a versatile building block in organic synthesis and finds applications in various research areas, particularly in the development of novel compounds with potential biological activity. [, , , , ]
The synthesis of 1-Methylpiperidin-4-one oxime and its derivatives is typically achieved through the reaction of 1-Methylpiperidin-4-one with hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the hydrochloric acid generated during the reaction. [, , , ] The reaction can be conducted in various solvents, including ethanol, methanol, or water. [, , ]
The molecular structure of 1-Methylpiperidin-4-one oxime and its derivatives has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, , ] X-ray crystallography studies have provided detailed insights into the three-dimensional structure and conformation of these molecules. These studies have revealed that the piperidine ring in these compounds typically adopts a chair conformation. [, , , , , , ]
The mechanism of action of 1-Methylpiperidin-4-one oxime derivatives varies depending on the compound and the biological target. For instance, 4-Oxo-4-phenyl-but-2-enoates, which are structurally related to 1-Methylpiperidin-4-one oxime, have been shown to inhibit MenB, an enzyme in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), leading to antibacterial activity against strains of Staphylococcus aureus, including MRSA. The most potent compound in this class demonstrated in vivo efficacy in mouse models of MRSA infection, validating MenB as a target for anti-MRSA drug development1.
Several studies have demonstrated the antimicrobial potential of 1-Methylpiperidin-4-one oxime derivatives. Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and shown to possess significant antibacterial and antifungal activities. Compounds 4b and 4d, in particular, exhibited strong antibacterial properties, while compound 4b also showed remarkable antifungal activity against A. flavus strain2. Additionally, novel 1-methyl-3-alkyl-2,6-diphenylpiperidin-4-one oxime carbonates were synthesized and tested for antimicrobial activity, with some compounds demonstrating efficacy against bacterial and fungal strains3.
The antioxidant capacity of 1-Methylpiperidin-4-one oxime derivatives has also been explored. The novel oxime esters mentioned previously were screened for their in vitro antioxidant activities, with compounds 4l and 4m showing promising results. This suggests that these compounds could be further investigated for their potential in treating oxidative stress-related diseases2.
The cytotoxic effects of N-benzylpiperidin-4-one oximes on human cervical cancer cells have been evaluated. A series of fifteen compounds were synthesized and tested, with five showing potent activity and IC50 values below 17 µM. Specifically, 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime 3c emerged as the most active compound, with an IC50 of 13.88 µM, indicating its potential as a lead compound for anticancer drug development5.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6